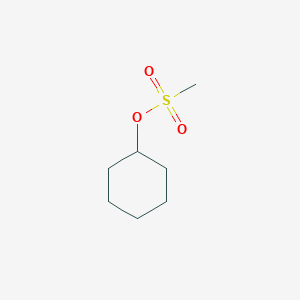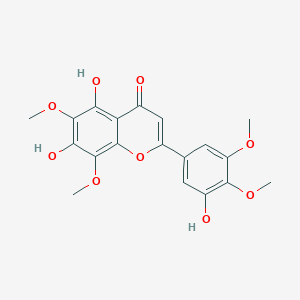
1H-Indole-2-carbaldéhyde
Vue d'ensemble
Description
1H-Indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a formyl group (-CHO) at the second position of the indole ring structure. This functional group is reactive and serves as a key intermediate in various chemical syntheses, particularly in the construction of complex indole derivatives that have applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 1H-indole-2-carbaldehydes has been achieved through several methods. One approach involves gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS), which proceeds efficiently for a wide variety of substrates, yielding the desired products in good to excellent yields . Another method employs TiCl4 and t-BuNH2 to promote hydroamination/annulation of delta-keto-acetylenes, leading to the formation of pyrrolo[1,2-a]indole-2-carbaldehydes under mild conditions . Additionally, a metal-free synthesis using NIS-mediated cyclization of 1-(2-anilinyl)prop-2-yn-1-ols in water has been reported, which is operationally straightforward and environmentally friendly .
Molecular Structure Analysis
The molecular structure of 1H-indole-2-carbaldehyde consists of a planar indole core with a formyl group at the 2-position. The indole moiety is electron-rich due to the nitrogen atom in the pyrrole ring, which can participate in various chemical reactions. The formyl group is highly reactive and can be involved in nucleophilic addition reactions, making 1H-indole-2-carbaldehydes versatile intermediates in organic synthesis .
Chemical Reactions Analysis
1H-Indole-2-carbaldehydes are versatile intermediates that can undergo a variety of chemical reactions. They can participate in cycloaddition reactions, as seen in the synthesis of indolizine-1-carbaldehydes , and can also be used in domino reactions, such as the three-component indium-mediated domino allylation to produce variously functionalized indolylbutenes . Furthermore, they can undergo photochemical rearrangement, as demonstrated with 1-allyl-1,8-dihydropyrrolo-[2,3-b]indoles , and can react with 4-amino-5-alkyl(aryl)-4H-triazole-3-thiols to form new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole-2-carbaldehydes are influenced by the indole core and the formyl substituent. The compound's spectroscopic properties have been studied using various techniques such as NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Computational methods, including DFT calculations, have been used to optimize the molecular structure and vibrational modes, providing insights into the electronic properties and potential energy distribution within the molecule. Molecular docking studies have also been conducted to explore the biological interactions of indole derivatives, which can be useful in drug design .
Applications De Recherche Scientifique
Chimie médicinale : applications antivirales et anticancéreuses
“1H-Indole-2-carbaldéhyde” les dérivés présentent des activités biologiques significatives, notamment des propriétés antivirales et anticancéreuses . Par exemple, certains dérivés ont montré une activité inhibitrice contre les virus de la grippe A et Coxsackie B4, avec des valeurs de CI50 indiquant des agents antiviraux puissants . De plus, les ligands substitués par du benzyl-1H-indole présentent une forte sélectivité envers les lignées cellulaires cancéreuses, suggérant leur potentiel dans les thérapies anticancéreuses ciblées .
Synthèse organique : précurseur de composés hétérocycliques
“this compound” sert de précurseur pour la construction de composés hétérocycliques complexes en synthèse organique . Ses groupes fonctionnels intrinsèques facilitent les réactions de couplage C–C et C–N, ce qui en fait un matériau de départ polyvalent pour la synthèse de structures biologiquement actives telles que les dérivés de carbazole, de triazole et de pyrazole .
Science des matériaux : synthèse de produits naturels
Ce composé est utilisé en science des matériaux comme point de départ pour la synthèse de l’indole et de produits naturels . Sa solubilité dans le méthanol et sa réactivité avec divers agents en font un produit chimique précieux pour le développement de nouveaux matériaux ayant des applications potentielles dans diverses industries.
Chimie analytique : inhibiteurs de la réductase aldéhydique
“this compound” les dérivés ont été évalués en tant qu’inhibiteurs de la réductase aldéhydique (ALR2) et de la réductase aldéhydique (ALR1), qui sont importants dans la gestion des complications diabétiques
Safety and Hazards
1H-Indole-2-carbaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
1H-Indole-2-carbaldehyde and its derivatives have been widely used as starting materials for the synthesis of important indole-based compounds . This review highlights the recent applications of 1H-indole-2-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mécanisme D'action
Target of Action
1H-Indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the biological activities that the compound exhibits.
Mode of Action
The interaction of 1H-Indole-2-carbaldehyde with its targets results in a variety of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives, including 1H-Indole-2-carbaldehyde, affect various biochemical pathways. For example, they have been found to influence the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can be diverse, ranging from antiviral activity to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of 1H-Indole-2-carbaldehyde’s action can be diverse due to its ability to interact with multiple targets. For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A . .
Propriétés
IUPAC Name |
1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNOTUDDIXOFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172468 | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19005-93-7 | |
| Record name | 2-Formylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FORMYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5N9CD7DLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

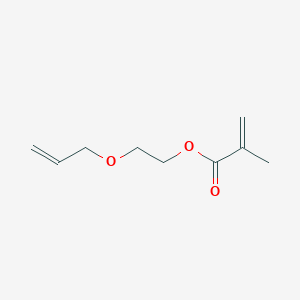
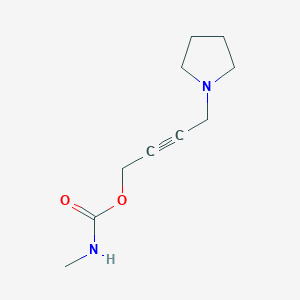
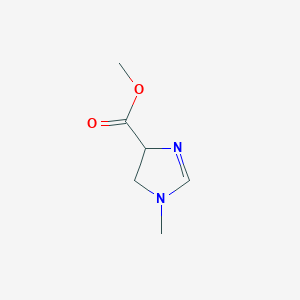
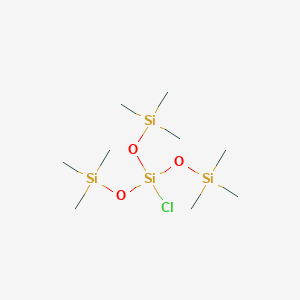


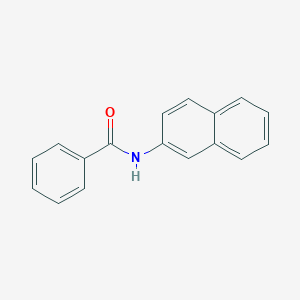
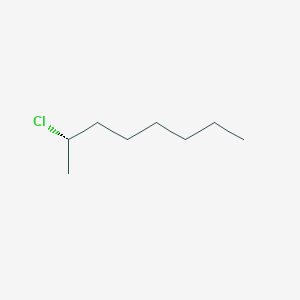


![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)

